molecular formula C14H13N5OS2 B5869691 N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5869691
M. Wt: 331.4 g/mol
InChI Key: XTLJFPWIEXRVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide, also known as MTTA, is a novel compound that has gained significant attention in the field of scientific research. MTTA is a thioacetamide derivative that has been synthesized using a unique method, and it has shown promising results in various areas of research.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to modulate the activity of immune cells by regulating cytokine production and T-cell activation.
Biochemical and Physiological Effects
N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been found to have a range of biochemical and physiological effects on cells and tissues. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has also been found to modulate the expression of various genes involved in immune function and inflammation.

Advantages and Limitations for Lab Experiments

N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to have low toxicity and is well-tolerated by cells and animals. However, one limitation of N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide. One potential area of focus is the development of N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide-based immunomodulatory drugs for the treatment of autoimmune diseases and cancer. Another area of interest is the investigation of the effects of N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide on the gut microbiome and its potential role in modulating immune function. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide and to optimize its use in experimental setups.

Synthesis Methods

N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is synthesized using a multi-step process that involves the condensation of 4-methyl-2-thiazolamine with 2-chloroacetyl chloride, followed by the substitution of the chlorine atom with 1-phenyl-1H-1,2,4-triazole-3-thiol. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to have a significant impact on the immune system, making it a potential candidate for the development of immunomodulatory drugs.

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c1-10-7-21-14(16-10)17-12(20)8-22-13-15-9-19(18-13)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLJFPWIEXRVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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